The Architecture of a Marine Anti-Cancer Agent: A Technical Guide to the Structural Elucidation and Synthesis of Didemnin B
The Architecture of a Marine Anti-Cancer Agent: A Technical Guide to the Structural Elucidation and Synthesis of Didemnin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has garnered significant attention in the scientific community for its potent anticancer, antiviral, and immunosuppressive properties.[1][2] As the first marine-derived natural product to enter clinical trials for cancer, its complex structure and unique mechanism of action have presented both a formidable challenge and a compelling opportunity for synthetic chemists and drug developers. This technical guide provides an in-depth exploration of the structural elucidation and total synthesis of Didemnin B, offering a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. Detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of this remarkable molecule.
Structural Elucidation: Unraveling the Molecular Complexity
The definitive structure of Didemnin B was established through a combination of spectroscopic techniques and X-ray crystallography, revealing a complex 23-membered macrocyclic depsipeptide with a linear side chain.
Spectroscopic Analysis: A Glimpse into the Structure
Initial structural insights were obtained through extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in identifying the amino acid and other structural components of Didemnin B. Two-dimensional NMR experiments, such as COSY and HMBC, were employed to establish the connectivity between these units.[3] The solution conformation of Didemnin B in chloroform (B151607) has been studied, revealing that many of the structural features observed in the crystalline form are conserved in solution.[3]
Table 1: Spectroscopic Data for Didemnin B
| Parameter | Value | Reference |
| Molecular Formula | C₅₇H₈₉N₇O₁₅ | [4] |
| Molecular Weight | 1112.35 g/mol | [5] |
| ¹H NMR (CDCl₃) | Key signals confirm the presence of isostatine, N,O-dimethyltyrosine, and other amino acid residues. | [3] |
| ¹³C NMR (CDCl₃) | Signals assigned to the various carbonyl, alpha-carbon, and side-chain carbons of the constituent residues. | [3] |
| High-Resolution Mass Spectrometry (HRMS) | Confirmed the elemental composition of the molecule. | [6] |
1.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of Didemnin B.[6] Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pattern, providing further confirmation of the sequence of the peptide and depside bonds.
X-ray Crystallography: The Definitive Structure
The absolute configuration of Didemnin B was unequivocally determined by single-crystal X-ray diffraction analysis.[4][7] This pivotal study revealed the presence of a (3S, 4R, 5S)-isostatine residue, correcting an earlier misassignment of a statine (B554654) residue.[4][7]
Experimental Protocol: X-ray Crystallography of Didemnin B [4][7]
-
Crystallization: Crystals of Didemnin B were grown from a chloroform/benzene solution.
-
Data Collection: A crystal was mounted and cooled to 138 K. X-ray diffraction data were collected using Cu Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined to a final R-factor of 0.052 for 7699 reflections.
Table 2: Crystallographic Data for Didemnin B
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a | 14.990(3) Å |
| b | 22.574(4) Å |
| c | 41.112(9) Å |
| V | 13911.7 ų |
| Z | 8 |
| Calculated Density | 1.143 g/cm³ |
| Data obtained at 138 K.[4] |
The crystallographic data revealed a compact, globular structure where the linear peptide moiety is folded back towards the macrocycle.[4][7] The 23-membered ring is stabilized by a transannular hydrogen bond.[4]
Total Synthesis: Constructing a Molecular Masterpiece
The complex structure of Didemnin B has made its total synthesis a significant challenge, attracting the attention of several research groups. The most common strategy involves the synthesis of the macrocyclic core, often Didemnin A, followed by the attachment of the linear side chain.
Retrosynthetic Analysis
A convergent synthetic approach is generally favored. The molecule is disconnected into three main fragments: the macrocyclic core, the linear N-methyl-D-leucine-proline-lactyl side chain, and the pyruvyl group for dehydrodidemnin B.
Synthesis of the Macrocycle (Didemnin A)
The synthesis of the 23-membered depsipeptide ring is the most challenging aspect of the total synthesis. This typically involves the sequential coupling of the constituent amino and hydroxy acids, followed by a macrolactamization or macrolactonization step. Various coupling reagents have been employed for the formation of the amide and ester bonds, including BOP, PyBrOP, HBTU, and HATU.[8]
Experimental Protocol: A General Approach to Macrocyclization
-
Linear Precursor Synthesis: The linear depsipeptide precursor is assembled through sequential peptide couplings and esterifications. Protecting groups are used to mask reactive functionalities.
-
Deprotection: The terminal protecting groups of the linear precursor are removed to reveal the free amine and carboxylic acid or alcohol and carboxylic acid required for cyclization.
-
Macrolactamization/Macrolactonization: The cyclization is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A suitable coupling reagent is used to facilitate the formation of the macrocycle.
-
Purification: The cyclic product is purified by chromatography.
One successful strategy reported an overall yield of 27% for the synthesis of Didemnin A based on H-(S)-Pro-OBzl.[9]
Synthesis of the Side Chain and Final Coupling
The linear side chain is synthesized separately and then coupled to the free N-methyl group of the D-leucine residue in the macrocycle.
Experimental Protocol: Coupling of the Side Chain to Didemnin A
-
Side Chain Synthesis: The N-(S)-lactyl-(S)-proline dipeptide is synthesized.
-
Coupling Reaction: Didemnin A is reacted with the pre-formed side chain in the presence of a suitable coupling reagent, such as PyBrOP, to afford Didemnin B.
-
Purification: The final product is purified by HPLC.
A reported yield for the coupling of the pyruvyl-proline side chain to Didemnin A to form dehydrodidemnin B was 62% using PyBrOP.[9]
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Didemnin B. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation studies on monensin A and B by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanrep.geomar.de [oceanrep.geomar.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
